6-chloro-2-methyl-5-nitro-5H-pyrimidin-4-one
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Overview
Description
6-chloro-2-methyl-5-nitro-5H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-5-nitro-5H-pyrimidin-4-one typically involves the nitration of 2-methyl-4-chloropyrimidine. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to maintain precise control over temperature and reaction time, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-5-nitro-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of 6-chloro-2-methyl-5-amino-5H-pyrimidin-4-one.
Oxidation: Formation of 6-chloro-2-carboxy-5-nitro-5H-pyrimidin-4-one.
Scientific Research Applications
6-chloro-2-methyl-5-nitro-5H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-5-nitro-5H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The compound may also inhibit certain enzymes or interfere with nucleic acid synthesis, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-hydroxy-3-methyl-5-nitro-3H-pyrimidin-4-one
- 2-methyl-4-chloropyrimidine
- 5-nitro-2-methylpyrimidine
Uniqueness
6-chloro-2-methyl-5-nitro-5H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the pyrimidine ring enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C5H4ClN3O3 |
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Molecular Weight |
189.56 g/mol |
IUPAC Name |
6-chloro-2-methyl-5-nitro-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H4ClN3O3/c1-2-7-4(6)3(9(11)12)5(10)8-2/h3H,1H3 |
InChI Key |
NCEUUERKKRUYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C(=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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